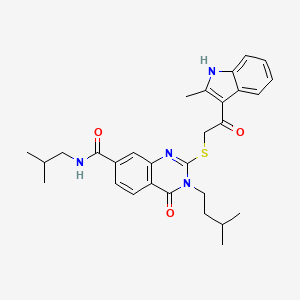

![molecular formula C19H24N6O2S B2481185 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide CAS No. 1181521-69-6](/img/structure/B2481185.png)

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

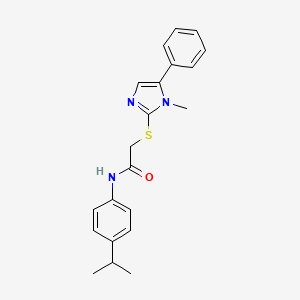

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring containing two carbon atoms and three nitrogen atoms . It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, 1,2,4-triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo reactions with electrophiles .Scientific Research Applications

Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)

Background: Anti-doping control aims to detect the use of performance-enhancing substances, including recombinant human erythropoietin (rHuEPO). Differentiating between natural and recombinant EPO is crucial for maintaining fair competition in sports.

Research Focus: Researchers investigated the structural differences between natural urinary EPO and rHuEPO. Specifically, they explored the role of sialic acid residues in the isoelectric profiles of these hormones.

Key Findings:Application: The presence of specific isoforms in the asialo pattern of rHuEPO could serve as an absolute confirmation of recombinant hormone use. Researchers aimed to develop a confirmation test based on analyzing the asialo-pattern EPO .

Climate Change Adaptation

Background: Addressing climate change requires innovative solutions and increased participation. Science, technology, and innovation play a crucial role in enhancing climate resilience.

Research Focus: A case study explored the application of science, technology, and innovation solutions to boost participation in climate change adaptation.

Key Insights:Application: The study provides insights into practical approaches for increasing participation in climate change adaptation .

Mechanism of Action

properties

IUPAC Name |

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocycloheptyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2S/c1-27-15-9-5-4-8-14(15)17-23-24-18(25(17)21)28-12-16(26)22-19(13-20)10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWPVFIAGMDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3(CCCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)